1-Iodooctane-D17 1-Iodooctane-D17
Brand Name: Vulcanchem
CAS No.: 340256-37-3
VCID: VC7928568
InChI: InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
SMILES: CCCCCCCCI
Molecular Formula: C8H17I
Molecular Weight: 257.23 g/mol

1-Iodooctane-D17

CAS No.: 340256-37-3

Cat. No.: VC7928568

Molecular Formula: C8H17I

Molecular Weight: 257.23 g/mol

* For research use only. Not for human or veterinary use.

1-Iodooctane-D17 - 340256-37-3

Specification

CAS No. 340256-37-3
Molecular Formula C8H17I
Molecular Weight 257.23 g/mol
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecadeuterio-8-iodooctane
Standard InChI InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Standard InChI Key UWLHSHAHTBJTBA-OISRNESJSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])I
SMILES CCCCCCCCI
Canonical SMILES CCCCCCCCI

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

1-Iodooctane-D17 is a fully deuterated alkyl iodide with the systematic name Octane-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d17_{17}, 1-iodo-. Its structure consists of an eight-carbon chain (octane) with an iodine atom at the terminal position and 17 deuterium atoms replacing hydrogens across the carbon backbone . The isotopic substitution significantly alters its physical properties, including density and boiling point, while retaining the chemical reactivity of alkyl iodides.

Table 1: Key Molecular Properties of 1-Iodooctane-D17

PropertyValueSource
Molecular FormulaC8D17I\text{C}_8\text{D}_{17}\text{I}
Molecular Weight257.23 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point225.3 ± 3.0 °C
Refractive Index1.492
Flash Point95.0 ± 0.0 °C

Spectroscopic Features

Deuterium labeling enables distinct spectral signatures in NMR analyses. The absence of proton signals in 1H^1\text{H}-NMR spectra simplifies structural elucidation in complex mixtures, while 13C^{13}\text{C}-NMR reveals carbon-deuterium coupling patterns . Mass spectrometry data for the non-deuterated analog (1-iodooctane, CAS 629-27-6) shows dominant fragments at m/z 71 and 57, corresponding to hydrocarbon chain cleavage . For 1-Iodooctane-D17, the mass spectrum shifts due to deuterium’s higher mass, with exact mass calculations confirming a monoisotopic mass of 257.144196 Da .

Synthesis and Production

Deuterium Incorporation Strategies

The synthesis of 1-Iodooctane-D17 typically involves hydrogen-deuterium exchange reactions or direct iodination of deuterated precursors. One common method utilizes the reaction of deuterated octanol with hydroiodic acid (HI), followed by purification via fractional distillation . Advanced isotopic labeling techniques, such as catalytic deuteration using platinum-group metals, ensure high isotopic purity (>98% deuterium substitution) .

Industrial-Scale Manufacturing

Global production of 1-Iodooctane-D17 is limited to specialized chemical manufacturers due to the stringent requirements for isotopic purity. Key producers operate in regions with robust pharmaceutical and biotechnology sectors, including North America, Europe, and Asia-Pacific . The compound’s market price reflects its niche application, with recent estimates indicating a cost of approximately $2,200 per 50 mg for research-grade material .

Physicochemical Properties

Thermal and Solubility Profiles

The deuterium substitution in 1-Iodooctane-D17 increases its density (1.3 g/cm³) compared to the non-deuterated form (1.25 g/cm³) . Its boiling point rises by approximately 4°C relative to 1-iodooctane, a phenomenon attributed to deuterium’s higher mass and stronger carbon-deuterium bonds . The compound is sparingly soluble in water but miscible with organic solvents such as tetrahydrofuran and dichloromethane .

Table 2: Comparative Properties of 1-Iodooctane and 1-Iodooctane-D17

Property1-Iodooctane1-Iodooctane-D17
Molecular FormulaC8H17I\text{C}_8\text{H}_{17}\text{I}C8D17I\text{C}_8\text{D}_{17}\text{I}
Density (g/cm³)1.251.3
Boiling Point (°C)221225.3
Refractive Index1.4891.492

Reactivity and Stability

Applications in Scientific Research

MRI Probe Development

1-Iodooctane-D17 serves as a critical reagent in formulating amphiphilic MRI probes. When reacted with polyethylenimine (PEI), it forms nanoparticles capable of labeling chondrocyte cells with high specificity . These probes enhance imaging contrast in cartilage studies, enabling non-invasive tracking of degenerative joint diseases . The deuterium content improves signal-to-noise ratios in 2H^2\text{H}-MRI, a technique gaining traction for its reduced interference from endogenous protons .

Isotopic Tracer Studies

In metabolic research, 1-Iodooctane-D17 acts as a stable isotopic tracer to investigate lipid metabolism and membrane dynamics. Its incorporation into phospholipid bilayers allows real-time monitoring of cellular uptake and distribution via mass spectrometry imaging .

Market Analysis and Future Prospects

Global Demand and Regional Trends

The 1-Iodooctane-D17 market is projected to grow at a CAGR of 5.8% from 2025 to 2030, driven by expanding applications in medical imaging and biochemistry . North America dominates consumption (42%), followed by Europe (31%) and Asia-Pacific (22%), with China emerging as a key producer due to lower manufacturing costs .

Innovation Opportunities

Future research may explore hybrid probes combining 1-Iodooctane-D17 with fluorescent tags for multimodal imaging. Advances in continuous-flow deuteration reactors could also reduce production costs, broadening accessibility for academic laboratories .

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